![molecular formula C16H14N2O4 B2596593 Methyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate CAS No. 922109-49-7](/img/structure/B2596593.png)
Methyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate” is a chemical compound with the molecular formula C16H14N2O4 . It is a derivative of dibenzo[b,f][1,4]oxazepine, a tricyclic compound .
Molecular Structure Analysis
The molecular structure of this compound includes a dibenzo[b,f][1,4]oxazepine ring, which is a tricyclic structure consisting of two benzene rings fused to a seven-membered ring containing an oxygen atom . The compound also contains a carbamate group attached to the 2-position of the oxazepine ring .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 298.298 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not specified in the available resources .
Scientific Research Applications
Meisenheimer Rearrangement and N-Oxides
Studies on azetidine N-oxides, such as those involving the Meisenheimer rearrangement, provide insights into the reactivity and potential applications of structurally related compounds, including methyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate. For instance, oxidation reactions using m-chloroperbenzoic acid (mCPBA) demonstrated the formation of dihydro-7H-[1, 2]oxazepine derivatives through this rearrangement, illustrating the compound's utility in synthesizing complex heterocyclic structures (R. Yoneda et al., 1998).
Chromatographic Analysis and Degradation Products
High-performance liquid chromatography (HPLC) methods have been developed to analyze related compounds, such as mebendazole and its degradation products, in pharmaceutical forms. This approach underscores the importance of analytical techniques in monitoring the stability and integrity of chemically related compounds in various formulations (Z. Al-Kurdi et al., 1999).
Nanoparticle Delivery Systems for Agricultural Applications
The encapsulation of fungicides like carbendazim into nanoparticle delivery systems represents a significant advancement in agricultural applications. Such systems can modify the release profiles of the active compounds, reduce environmental toxicity, and enhance the effectiveness of the fungicides. This approach highlights the potential of using nanoparticle carriers for controlled release and targeted delivery of related chemical compounds in agricultural settings (E. Campos et al., 2015).
Synthesis and Chemical Transformations
Research into the synthesis and chemical transformations of related dibenzoxepin derivatives has led to the development of novel methods for creating heterocyclic compounds. These studies demonstrate the versatility of this compound in synthesizing a range of chemically and pharmacologically important molecules (Sarvesh Kumar et al., 2007).
Environmental Biodegradation
Isolation of microorganisms capable of degrading related compounds, such as carbendazim, underscores the environmental significance of understanding and enhancing the biodegradation pathways for these chemicals. This research not only contributes to the remediation of contaminated environments but also offers insights into the microbial degradation of structurally related compounds (Xinjian Zhang et al., 2013).
Safety and Hazards
properties
IUPAC Name |
methyl N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-9-3-5-14-12(7-9)18-15(19)11-8-10(17-16(20)21-2)4-6-13(11)22-14/h3-8H,1-2H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGARTSSMJULCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)OC)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.